molecular formula C14H13BrN2O2 B7807751 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea

1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B7807751
M. Wt: 321.17 g/mol
InChI Key: ILHQMGVRJQQOSY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea is an organic compound that features a urea functional group flanked by a 4-bromophenyl and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-bromoaniline with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenylureas.

    Oxidation and Reduction Reactions: Products vary based on the extent of oxidation or reduction.

    Hydrolysis: The primary products are 4-bromoaniline and 2-methoxyaniline.

Scientific Research Applications

1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active site residues, while the aromatic groups can engage in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-phenylurea: Lacks the methoxy group, which may affect its binding affinity and specificity.

    1-(4-Chlorophenyl)-3-(2-methoxyphenyl)urea: The chlorine atom may alter the compound’s reactivity and interaction with biological targets.

    1-(4-Bromophenyl)-3-(4-methoxyphenyl)urea: The position of the methoxy group can influence the compound’s overall properties.

Uniqueness: 1-(4-Bromophenyl)-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the bromine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-19-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHQMGVRJQQOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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